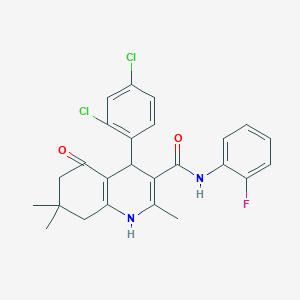

![molecular formula C27H28ClN3O3S B11639839 Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11639839.png)

Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-(2-chlorophényl)-5-cyano-6-({2-[(2-méthylphényl)amino]-2-oxoéthyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate d'éthyle est un composé organique complexe avec un large éventail d'applications dans la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend un cycle dihydropyridine, un groupe cyano et divers substituants qui contribuent à ses propriétés chimiques et à sa réactivité.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 4-(2-chlorophényl)-5-cyano-6-({2-[(2-méthylphényl)amino]-2-oxoéthyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate d'éthyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation de la 2-chlorobenzaldéhyde avec l'acétoacétate d'éthyle en présence d'acétate d'ammonium pour former le cycle dihydropyridine.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants. Les conditions réactionnelles telles que la température, la pression et le choix du solvant sont soigneusement contrôlées pour maximiser l'efficacité et minimiser les sous-produits .

Analyse Des Réactions Chimiques

Types de réactions

Le 4-(2-chlorophényl)-5-cyano-6-({2-[(2-méthylphényl)amino]-2-oxoéthyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate d'éthyle subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe cyano en une amine.

Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe chlorophényle par d'autres substituants

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium et des nucléophiles comme le méthylate de sodium. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées et des atmosphères inertes pour empêcher les réactions secondaires indésirables .

Produits principaux

Les produits principaux formés à partir de ces réactions comprennent divers dérivés du composé d'origine, tels que des amines, des cétones et des dihydropyridines substituées. Ces produits peuvent avoir des propriétés chimiques et biologiques différentes, ce qui les rend utiles pour des recherches et des applications plus poussées .

Applications de la recherche scientifique

Le 4-(2-chlorophényl)-5-cyano-6-({2-[(2-méthylphényl)amino]-2-oxoéthyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate d'éthyle a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.

Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les processus cellulaires.

Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement des maladies cardiovasculaires.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques

Mécanisme d'action

Le mécanisme d'action du 4-(2-chlorophényl)-5-cyano-6-({2-[(2-méthylphényl)amino]-2-oxoéthyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à certaines enzymes ou à certains récepteurs, en modulant leur activité et en entraînant divers effets biologiques. Par exemple, il peut inhiber les canaux calciques, affectant la signalisation cellulaire et la fonction .

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of various heterocyclic compounds

Biology: In biological research, this compound can be used to study the interactions of dihydropyridine derivatives with biological targets. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: In medicine, dihydropyridine derivatives are known for their potential as calcium channel blockers. This compound could be explored for its pharmacological properties and potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure makes it a valuable building block for various industrial applications.

Mécanisme D'action

The mechanism of action of ETHYL 4-(2-CHLOROPHENYL)-5-CYANO-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PROPYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. In biological systems, dihydropyridine derivatives typically act on calcium channels, modulating their activity. This compound may bind to the calcium channel, altering its conformation and affecting the flow of calcium ions across the cell membrane. This action can have various physiological effects, such as vasodilation and reduced cardiac contractility.

Comparaison Avec Des Composés Similaires

Composés similaires

2-(2-chlorophényl)-4-méthyl-éthyle : Partage des similitudes structurelles mais n'a pas les groupes cyano et sulfanyl.

2-(2-Chlorophényl)éthylamine : Contient le groupe chlorophényle, mais diffère du reste de la structure

Unicité

Le 4-(2-chlorophényl)-5-cyano-6-({2-[(2-méthylphényl)amino]-2-oxoéthyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate d'éthyle est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche, offrant des opportunités de développement de nouveaux agents thérapeutiques et de nouveaux matériaux .

Propriétés

Formule moléculaire |

C27H28ClN3O3S |

|---|---|

Poids moléculaire |

510.0 g/mol |

Nom IUPAC |

ethyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-2-propyl-1,4-dihydropyridine-3-carboxylate |

InChI |

InChI=1S/C27H28ClN3O3S/c1-4-10-22-25(27(33)34-5-2)24(18-12-7-8-13-20(18)28)19(15-29)26(31-22)35-16-23(32)30-21-14-9-6-11-17(21)3/h6-9,11-14,24,31H,4-5,10,16H2,1-3H3,(H,30,32) |

Clé InChI |

ISEMLSMTBOUGAK-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2C)C#N)C3=CC=CC=C3Cl)C(=O)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

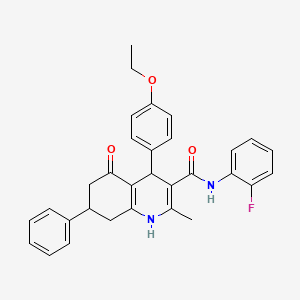

![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11639758.png)

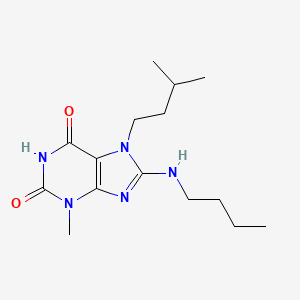

![1-(3-bromophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone](/img/structure/B11639760.png)

![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639763.png)

![(2E,5Z)-5-{[4-(2,3-Dihydro-1H-isoindol-2-YL)phenyl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B11639767.png)

![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11639768.png)

![6-Amino-4-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11639771.png)

![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11639777.png)

![2H-1-Benzopyran-3-carboxamide, N-[4-(aminosulfonyl)phenyl]-2-oxo-](/img/structure/B11639790.png)

![N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11639806.png)

![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11639812.png)

![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11639816.png)